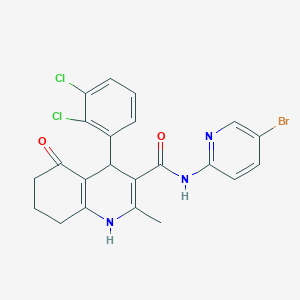
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated histones. This binding prevents the recruitment of transcriptional co-activators and leads to the suppression of gene expression. This mechanism of action has been extensively studied in various cell lines and animal models.
Biochemical and Physiological Effects:
The inhibition of BRD4 by N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also affects the expression of various genes involved in cell proliferation, angiogenesis, and immune response. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of BRD4 and has a low toxicity profile. It is also stable under various conditions and can be easily synthesized and purified. However, it also has some limitations, including its high cost and limited availability. Its effects on different cell types and in vivo models may vary, and its long-term effects are still unknown.
Orientations Futures
For research include its combination with other drugs, exploration of its effects on other bromodomain-containing proteins, and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 5-bromo-2-pyridinylamine, 2,3-dichlorobenzoyl chloride, and 2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various applications in scientific research, including cancer research, drug discovery, and epigenetics. This compound is a potent inhibitor of BRD4, a protein that plays a crucial role in regulating gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has shown promising results in suppressing cancer cell growth and proliferation.
Propriétés
Nom du produit |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C22H18BrCl2N3O2 |
Poids moléculaire |
507.2 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H18BrCl2N3O2/c1-11-18(22(30)28-17-9-8-12(23)10-26-17)19(13-4-2-5-14(24)21(13)25)20-15(27-11)6-3-7-16(20)29/h2,4-5,8-10,19,27H,3,6-7H2,1H3,(H,26,28,30) |
Clé InChI |
DIZJJGHBOJZVGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)





![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)